molecular formula C21H28N4O2 B1238982 N-Methyl-N'-yohimbohydrazide CAS No. 49707-02-0

N-Methyl-N'-yohimbohydrazide

Cat. No.: B1238982
CAS No.: 49707-02-0
M. Wt: 368.5 g/mol
InChI Key: WFRIHNXQTMQQNN-SCYLSFHTSA-N
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Description

N-Methyl-N'-yohimbohydrazide is a hydrazide derivative structurally related to yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. The compound features a hydrazide group (-CONH-NH-) modified with methyl substitution at the nitrogen positions. While yohimbine is well-documented for its α2-adrenergic receptor antagonism and therapeutic applications (e.g., erectile dysfunction), this compound is less studied. Its synthesis likely involves condensation of yohimbine-derived fragments with hydrazine or substituted hydrazines.

Properties

CAS No.

49707-02-0

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

(1S,15R,18S,19R,20S)-18-hydroxy-N'-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carbohydrazide

InChI

InChI=1S/C21H28N4O2/c1-22-24-21(27)19-15-10-17-20-14(13-4-2-3-5-16(13)23-20)8-9-25(17)11-12(15)6-7-18(19)26/h2-5,12,15,17-19,22-23,26H,6-11H2,1H3,(H,24,27)/t12-,15-,17-,18-,19+/m0/s1

InChI Key

WFRIHNXQTMQQNN-SCYLSFHTSA-N

SMILES

CNNC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Isomeric SMILES

CNNC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Canonical SMILES

CNNC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Synonyms

N-methyl-N'-yohimbohydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

The following analysis compares N-Methyl-N'-yohimbohydrazide (inferred structure) with analogous compounds from the evidence, focusing on synthesis, functional groups, and applications.

2.1. N'-Methyl-N'-Phenylacetohydrazide (CAS 38604-70-5)
  • Structure : Features a methyl group and phenyl substitution on the hydrazide nitrogen (C9H12N2O) .
  • Synthesis : Prepared via condensation of acetohydrazide with benzaldehyde derivatives.
  • Applications : Used as an intermediate in pharmaceuticals, agrochemicals, and polymers.
  • Key Differences : Unlike the hypothetical yohimbine-derived compound, this lacks the complex indole or terpene backbone, limiting its biological targeting.
2.2. (E)-N'-(2-Hydroxybenzylidene)-3,4,5-Trimethoxybenzohydrazide
  • Structure : Contains a benzohydrazide core with methoxy and hydroxy substituents, forming a conjugated system .
  • Properties : Exhibits intramolecular hydrogen bonding (O–H···N) and intermolecular interactions (N–H···O), enhancing stability .
  • Relevance : Demonstrates how substituents influence crystallinity and hydrogen bonding, a feature critical for drug design.
2.3. 2-Chloro-N'-Methyl-N'-(Pyridin-2-yl)Benzohydrazide
  • Structure : Combines a pyridine ring with a chlorinated benzohydrazide moiety (C13H11ClN3O) .
  • Properties : Melting point 115–116.7°C; NMR signals (δ 7.36–8.48 ppm) reflect aromatic and hydrazide protons .
2.4. N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine
  • Structure : A heterocyclic hydrazine derivative with a benzodithiazine ring and methyl/chloro substituents .
  • Synthesis : Achieved via substitution reactions (93% yield) with IR peaks at 3235 cm⁻¹ (N–NH2) and 1645 cm⁻¹ (C=N) .
  • Key Data : ¹H NMR (DMSO-d6): δ 2.40 (CH3), 7.86–7.92 ppm (aromatic protons) .

Structural and Functional Trends in Hydrazides

Property This compound (Inferred) N'-Methyl-N'-Phenylacetohydrazide 2-Chloro-N'-Methyl-Benzohydrazide
Core Structure Yohimbine-derived + hydrazide Acetohydrazide + phenyl Benzohydrazide + pyridine
Substituents Methyl, indole/terpene groups Methyl, phenyl Chloro, pyridine
Hydrogen Bonding Likely intramolecular (N–H···O/N) Limited Intermolecular (N–H···Cl)
Bioactivity Potential α2-Adrenergic modulation (inferred) Intermediate for agrochemicals Antimicrobial/anticancer (hypothesized)
Synthetic Yield Not reported High purity (>95%) Moderate (requires optimization)

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